molecular formula C9H5Cl3N2 B15290102 3-(2,4,5-Trichlorophenyl)-1H-pyrazole

3-(2,4,5-Trichlorophenyl)-1H-pyrazole

Cat. No.: B15290102
M. Wt: 247.5 g/mol
InChI Key: SWSOKPIUTAMFDY-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4,5-trichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of 3-(2,4,5-trichlorophenyl)-1H-pyrazoline.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,5-Trichlorophenyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other trichlorophenyl derivatives

Properties

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

5-(2,4,5-trichlorophenyl)-1H-pyrazole

InChI

InChI=1S/C9H5Cl3N2/c10-6-4-8(12)7(11)3-5(6)9-1-2-13-14-9/h1-4H,(H,13,14)

InChI Key

SWSOKPIUTAMFDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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